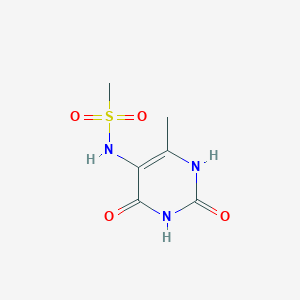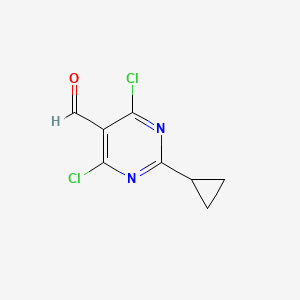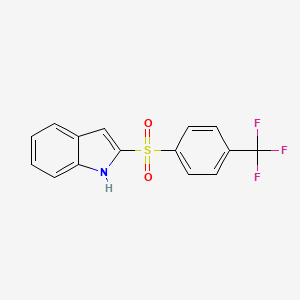
2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol is an organic compound with the molecular formula C₁₇H₂₂OS. It is a complex molecule that features a cyclohexene ring substituted with dimethyl groups and a phenylthio-cyclopropyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase efficiency and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol .
Scientific Research Applications
2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that recognize the unique structure of the compound. The pathways involved may include signal transduction mechanisms that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylcyclohexanol: Similar in structure but lacks the phenylthio group.
1-Phenylthio-2-cyclopropylcyclohexane: Similar but without the hydroxyl group.
Uniqueness
2,6-Dimethyl-1-(1-(phenylthio)cyclopropyl)cyclohex-2-enol is unique due to the combination of its cyclohexene ring, phenylthio group, and hydroxyl group. This combination imparts distinct chemical properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C17H22OS |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2,6-dimethyl-1-(1-phenylsulfanylcyclopropyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C17H22OS/c1-13-7-6-8-14(2)17(13,18)16(11-12-16)19-15-9-4-3-5-10-15/h3-5,7,9-10,14,18H,6,8,11-12H2,1-2H3 |
InChI Key |
KHADRTWMROCUEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=C(C1(C2(CC2)SC3=CC=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)



![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)





![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)
